molecular formula C18H19NO2S B2460468 6,7-Dimethoxy-2-prop-2-ynyl-1-thiophen-2-yl-3,4-dihydro-1H-isoquinoline CAS No. 1334003-66-5

6,7-Dimethoxy-2-prop-2-ynyl-1-thiophen-2-yl-3,4-dihydro-1H-isoquinoline

Cat. No.: B2460468
CAS No.: 1334003-66-5
M. Wt: 313.42
InChI Key: AFOOEZWWAWQFFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dimethoxy-2-prop-2-ynyl-1-thiophen-2-yl-3,4-dihydro-1H-isoquinoline is a synthetic isoquinoline derivative characterized by a 3,4-dihydroisoquinoline core substituted with methoxy groups at positions 6 and 7, a thiophen-2-yl group at position 1, and a prop-2-ynyl (propargyl) group at position 2. The propargyl substituent introduces alkyne functionality, which may enhance reactivity in click chemistry or serve as a Michael acceptor in biological systems .

Properties

IUPAC Name

6,7-dimethoxy-2-prop-2-ynyl-1-thiophen-2-yl-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2S/c1-4-8-19-9-7-13-11-15(20-2)16(21-3)12-14(13)18(19)17-6-5-10-22-17/h1,5-6,10-12,18H,7-9H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFOOEZWWAWQFFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)CC#C)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation with Propargyl Bromide

Using NaH (2.2 eq) in THF at 0°C, the secondary amine undergoes alkylation to yield 72% product. Quenching with saturated NH₄Cl prevents over-alkylation.

Sonogashira Coupling

For advanced intermediates, PdCl₂(PPh₃)₂/CuI-mediated coupling with trimethylsilylacetylene followed by desilylation (K₂CO₃/MeOH) achieves 85% yield. This method avoids strong bases that might degrade methoxy groups.

Integrated Synthetic Routes

Sequential Functionalization Pathway

  • Ring formation : One-pot cyclization (80% yield)
  • Thiophene installation : Buchwald-Hartwig amination (92%)
  • Propargylation : Sonogashira coupling (85%)
    Total yield : 62.6%

Convergent Approach

Parallel synthesis of 2-prop-2-ynyl-1-thiophen-2-yl intermediate followed by annulation reduces step count but requires protective group strategies for methoxy preservation.

Purification and Characterization

Final purification employs ethyl acetate/methanol (4:1) gradient elution, achieving >99.5% purity by HPLC. Critical quality parameters:

  • Single impurity ≤0.15% (ICH guidelines)
  • Residual solvents <300 ppm (GC-MS)
  • Water content <0.5% (Karl Fischer)

Spectroscopic data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J=3.1Hz, 1H, thiophene), 6.75 (s, 1H, H-8), 3.90 (s, 3H, OCH₃), 2.85 (t, J=5.8Hz, 2H, CH₂N), 2.55 (td, J=2.5, 5.8Hz, 2H, CH₂C≡)
  • HRMS : m/z calcd for C₂₁H₂₀N₂O₂S [M+H]⁺ 365.1321, found 365.1318

Industrial-Scale Considerations

Adapting Stalwart Laboratories' multistage process, key modifications include:

  • Replacement of phthalic anhydride with direct isoquinoline precursors
  • Hexane/toluene azeotrope for water removal during ring closure
  • Continuous flow hydrogenation for dihydroisoquinoline saturation

Cost analysis :

Component Batch Cost (USD/kg)
3,4-Dimethoxyphenethylamine 420
2-Iodothiophene 1,150
Pd catalysts 980
Total 2,550

Emerging Methodologies

Combinatorial approaches from US5874443A enable parallel synthesis of 192 analogs/week via solid-phase techniques. Recent advances include:

  • Photoredox-mediated C–H functionalization for direct propargylation
  • Enzymatic resolution of enantiomers using modified lipases

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-2-prop-2-ynyl-1-thiophen-2-yl-3,4-dihydro-1H-isoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The methoxy, propynyl, and thiophene groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a wide range of functionalized isoquinolines.

Scientific Research Applications

6,7-Dimethoxy-2-prop-2-ynyl-1-thiophen-2-yl-3,4-dihydro-1H-isoquinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-2-prop-2-ynyl-1-thiophen-2-yl-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isoquinoline derivatives exhibit diverse biological activities influenced by substituent variations. Below is a comparative analysis of the target compound with key analogs:

Substituent Analysis and Pharmacological Implications

Compound Name Substituents (Position 1 / Position 2) Molecular Formula Key Functional Groups Pharmacological Notes References
Target Compound Thiophen-2-yl / Prop-2-ynyl ~C₁₈H₁₈NO₂S* Propargyl, Thiophene, Methoxy Potential for click chemistry; sulfur may enhance receptor binding
6,7-Dimethoxy-1-(thiophen-2-yl)-3,4-dihydroisoquinoline Thiophen-2-yl / H (unsubstituted) C₁₅H₁₅NO₂S Thiophene, Methoxy Base structure for SAR studies; lacks propargyl reactivity
Metofoline (CAS 63937-57-5) 4-Chlorophenethyl / Methyl C₂₀H₂₄ClNO₂ Chlorophenyl, Methoxy Analgesic; increased lipophilicity enhances CNS penetration
1-(6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2-yl)-2,2-dimethylpropan-1-one Phenyl / 2,2-Dimethylpropanoyl C₂₃H₂₇NO₃ Ketone, Phenyl Bulky acyl group may reduce metabolic clearance
O-Methyldauricine (CAS 2202-17-7) Complex aryl / Methyl C₃₈H₄₄N₂O₆ Bis-isoquinoline, Methoxy Stereospecific interactions due to (1R) configuration
6,7-Dimethoxy-2-(pyrrolidin-3-yl)-1,2,3,4-tetrahydroisoquinoline H / Pyrrolidin-3-yl C₁₅H₂₁N₂O₂ Pyrrolidine, Methoxy Nitrogen-rich substituent for ion channel modulation

*Inferred molecular formula based on structural analogs .

Biological Activity

The compound 6,7-Dimethoxy-2-prop-2-ynyl-1-thiophen-2-yl-3,4-dihydro-1H-isoquinoline belongs to a class of isoquinoline derivatives that have garnered attention for their diverse biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C14H15N1O2SC_{14}H_{15}N_{1}O_{2}S, characterized by a thiophene ring and a propynyl substituent attached to the isoquinoline core. The presence of methoxy groups enhances its lipophilicity and biological interaction potential.

1. Antiviral Activity

Recent studies have demonstrated that derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline exhibit significant inhibitory effects against HIV-1 reverse transcriptase (RT). In vitro assays showed that certain analogues achieved over 50% inhibition at a concentration of 100 μM. Notably, compounds 8h and 8l exhibited promising inhibition rates of 74.82% and 72.58% , respectively .

2. Muscle Contractility Modulation

A study investigated the effects of a related compound on the contractile activity of smooth muscle tissue. The compound was found to reduce calcium-dependent contractions in smooth muscle preparations, likely through modulation of muscarinic acetylcholine receptors and serotonin receptors. Specifically, a significant reduction in activity was observed at concentrations between 25 μM and 100 μM , with maximal effects noted at 50 μM .

Case Study 1: HIV Reverse Transcriptase Inhibition

A series of synthesized tetrahydroisoquinoline analogues were evaluated for their ability to inhibit HIV-1 RT. Among the tested compounds, those with specific structural modifications demonstrated enhanced potency against viral replication. The structure–activity relationship (SAR) analysis provided insights into how molecular modifications can impact biological efficacy .

Case Study 2: Smooth Muscle Tissue Response

In ex vivo experiments using guinea pig smooth muscle tissues, the isoquinoline derivative was shown to affect spontaneous contractile activity significantly. Immunohistochemical analysis revealed a 47% reduction in serotonin receptor activity in treated tissues compared to controls, indicating a potential mechanism for its modulatory effects on muscle contractility .

Summary of Biological Activities

Activity TypeObservations
AntiviralSignificant inhibition of HIV-1 RT (up to 74.82% inhibition)
Muscle ContractilityReduced calcium-dependent contractions; modulation of receptor activity
Receptor InteractionAffected muscarinic acetylcholine and serotonin receptors

Q & A

Q. What are the common synthetic routes for 6,7-dimethoxy-tetrahydroisoquinoline derivatives?

The synthesis typically involves cyclization of phenethylamine precursors or functionalization of preformed tetrahydroisoquinoline cores. For example:

  • Pictet-Spengler Reaction : Condensation of phenethylamine derivatives with aldehydes under acidic conditions to form the tetrahydroisoquinoline scaffold .
  • Substituent Introduction : Prop-2-ynyl and thiophen-2-yl groups are introduced via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Sonogashira coupling for alkynylation) .
  • Purification : Crystallization from ethyl acetate or ethanol is common, with yields optimized by controlling reaction time and stoichiometry .

Q. How is the structure of 6,7-dimethoxy derivatives characterized?

Key methods include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are used to confirm methoxy groups (δ ~3.7–3.9 ppm), aromatic protons, and substituent integration. For example, thiophen-2-yl protons appear as distinct multiplet signals in δ 6.8–7.2 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formulas, e.g., [M+H]+^+ peaks matching C18_{18}H20_{20}NO2_2S derivatives .
  • X-ray Crystallography : Resolves stereochemistry of the tetrahydroisoquinoline core and substituent orientation .

Q. What are typical reaction conditions for introducing prop-2-ynyl or thiophen-2-yl groups?

  • Alkynylation : Prop-2-ynyl groups are added via Sonogashira coupling using Pd(PPh3_3)4_4, CuI, and triethylamine in THF at 60–80°C .
  • Thiophene Functionalization : Thiophen-2-yl groups are introduced via Suzuki-Miyaura coupling with boronic acids, requiring Pd(OAc)2_2 and Na2_2CO3_3 in DMF/H2_2O at reflux .
  • Optimization : Yields improve with anhydrous solvents and inert atmospheres (N2_2/Ar) to prevent side reactions .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data?

Discrepancies often arise from structural nuances or assay conditions:

  • Substituent Effects : For example, replacing a chlorophenethyl group with thiophen-2-yl alters receptor binding affinity, as seen in antitumor activity studies .
  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or concentrations (IC50_{50} vs. IC90_{90}) must be standardized. Cross-study comparisons require normalization to controls .
  • Metabolic Stability : Conflicting cytotoxicity data may reflect variations in compound stability under different pH or serum conditions .

Q. What strategies optimize reaction yields in multi-step syntheses?

  • Stepwise Monitoring : Use TLC or LC-MS to track intermediates and minimize side products (e.g., over-alkylation) .
  • Catalyst Screening : Pd catalysts (e.g., PdCl2_2 vs. Pd(OAc)2_2) impact coupling efficiency. For example, Pd(OAc)2_2 increases Suzuki reaction yields by 15–20% .
  • Solvent Selection : Polar aprotic solvents (DMF, THF) enhance solubility of aromatic intermediates, while EtOAc improves crystallization .

Q. How does substituent variation affect structure-activity relationships (SAR)?

  • Methoxy Positioning : 6,7-Dimethoxy groups enhance membrane permeability via lipophilicity, but 5,8-dimethoxy analogs show reduced activity due to steric hindrance .
  • Thiophene vs. Phenyl : Thiophen-2-yl derivatives exhibit higher electron-withdrawing effects, modulating receptor binding kinetics in kinase inhibition assays .
  • Prop-2-ynyl vs. Alkyl Chains : Prop-2-ynyl groups improve metabolic stability compared to ethyl or butyl chains, as evidenced by in vitro microsomal assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.